molecular formula C22H20N2O B12637914 1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-

1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-

Cat. No.: B12637914
M. Wt: 328.4 g/mol
InChI Key: ZBIUQYWFCPRFKA-UHFFFAOYSA-N
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Description

1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- is a complex organic compound that belongs to the class of isoquinolinamines. This compound is characterized by the presence of an isoquinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also features a 3,4-dihydro substitution and a 3’-methoxy[1,1’-biphenyl]-3-yl group, which adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

The synthesis of 1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are typically mild, allowing for the generation of the desired cyclization products in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, as a nitric oxide synthase inhibitor, it binds to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . This inhibition can modulate various physiological processes, including inflammation and vasodilation.

Comparison with Similar Compounds

1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- can be compared with other similar compounds, such as:

The uniqueness of 1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)- is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The compound is characterized by its isoquinoline core structure with a methoxy-substituted biphenyl moiety. Its chemical formula is C20_{20}H22_{22}N2_2O, and it has a CAS number of 937370-61-1. The molecular structure is critical for understanding its interaction with biological systems.

Biological Activity Overview

Research indicates that 1-Isoquinolinamine derivatives exhibit a range of biological activities including:

  • Anticancer Properties : Several studies have identified isoquinoline derivatives as having significant antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some compounds in this class have shown potential in modulating inflammatory responses.
  • Neuroprotective Effects : Isoquinoline derivatives are being investigated for their neuroprotective properties.

Anticancer Activity

A notable study examined the effects of a related isoquinolinamine derivative (FX-9) on prostate carcinoma cell lines. FX-9 demonstrated significant inhibition of cell viability and induced apoptosis in both human and canine prostate cancer cell lines (PC-3 and LNCaP) at micromolar concentrations. The results indicated that FX-9 acts as an anti-mitotic agent with reduced cytotoxicity towards benign cells, suggesting a selective action against malignant cells .

Table 1: Effects of FX-9 on Cancer Cell Lines

Cell LineConcentration (µM)Cell Viability (%)Apoptosis Induction (%)
PC-3566.7High
LNCaP587High
CT12582.576.8Moderate

The mechanism through which isoquinolinamines exert their biological effects remains an area of active research. For FX-9, it was observed that exposure leads to the formation of multinucleated cells through mitotic slippage, indicating disruptions in normal cell cycle progression. Furthermore, the induction of apoptosis was confirmed through live cell imaging techniques .

Anti-inflammatory Properties

Other studies have highlighted the potential anti-inflammatory properties of isoquinoline derivatives. These compounds may modulate cytokine production and reduce inflammatory markers, making them candidates for treating inflammatory diseases .

Neuroprotective Effects

Research into the neuroprotective effects of isoquinolinamines suggests they may offer benefits in neurodegenerative conditions by protecting neuronal cells from apoptosis and oxidative stress . This opens avenues for further investigation into their therapeutic potential in diseases such as Alzheimer's and Parkinson's.

Case Studies

Several case studies have documented the use of isoquinoline derivatives in clinical settings:

  • Prostate Cancer Treatment : A comparative study involving FX-9 showed promising results in reducing tumor growth and enhancing apoptosis in prostate cancer models.
  • Inflammatory Disorders : Clinical evaluations indicated that certain isoquinoline derivatives could effectively reduce symptoms in patients with chronic inflammatory conditions.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine

InChI

InChI=1S/C22H20N2O/c1-25-19-10-5-8-16(13-19)15-7-4-9-18(12-15)21-14-17-6-2-3-11-20(17)22(23)24-21/h2-13,21H,14H2,1H3,(H2,23,24)

InChI Key

ZBIUQYWFCPRFKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)C3CC4=CC=CC=C4C(=N3)N

Origin of Product

United States

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